7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Overview
Description
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: is an organic compound that features a difluoromethyl group attached to a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the formation of the C–CF2H bond.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of difluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: Its incorporation into polymers or other materials can enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and function . This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: can be compared with other difluoromethylated compounds such as difluoromethyl pyridines and difluoromethyl pyrazoles.
Difluoromethylated Pyridines: These compounds are known for their applications in medicinal chemistry and agrochemicals.
Difluoromethylated Pyrazoles: These derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its benzodioxine ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other difluoromethylated compounds.
Properties
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4,9H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJMYWZCZSAGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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